molecular formula C17H10ClF4N5O B10892907 2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10892907
M. Wt: 411.7 g/mol
InChI Key: LNNPZMDYGRPKFO-UHFFFAOYSA-N
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Description

2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . The choice of solvent can influence the regioselectivity of the reaction, leading to the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a selective estrogen receptor β (ERβ) antagonist, which can influence various cellular processes . The compound’s ability to modulate receptor activity makes it a valuable tool for studying hormone-related pathways and developing targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and chlorobenzyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C17H10ClF4N5O

Molecular Weight

411.7 g/mol

IUPAC Name

2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10ClF4N5O/c18-9-3-1-2-8(4-9)5-14-24-25-17(28-14)11-7-13-23-10(15(19)20)6-12(16(21)22)27(13)26-11/h1-4,6-7,15-16H,5H2

InChI Key

LNNPZMDYGRPKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F

Origin of Product

United States

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